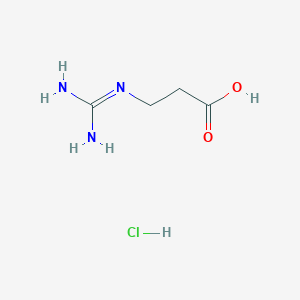![molecular formula C27H32N4O3S B2816795 4-((1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932553-31-6](/img/structure/B2816795.png)
4-((1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
- Three-component Synthesis Approaches : Research indicates the successful synthesis of nicotinamide derivatives, including thieno[3,2-d]pyrimidine compounds, through three-component reactions involving 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans, acetoacetanilides, and alkylating reagents. This method showcases the versatility in synthesizing a range of compounds with potential biological activities (Dyachenko et al., 2015).
- One-Pot Synthesis Methods : Studies have also focused on the one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. This synthesis approach involves condensation reactions that allow for the efficient generation of complex heterocyclic frameworks, underscoring the utility of thieno[3,2-d]pyrimidine scaffolds in chemical synthesis (Dyachenko et al., 2020).
Applications in Polymer and Material Science
- Polyamide Synthesis : Research into the synthesis of polyamides containing nucleobase derivatives, such as uracil and adenine, derived from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, indicates potential applications in the development of novel polymers. These studies highlight the incorporation of biologically relevant moieties into polymeric materials, opening pathways for the creation of novel materials with potential bioactive properties (Hattori & Kinoshita, 1979).
Biological Activity and Medicinal Chemistry
Antimicrobial Activity : Some studies explore the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance, the synthesis and evaluation of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant activity against various microbial strains, suggesting the therapeutic potential of these compounds in addressing infectious diseases (Kolisnyk et al., 2015).
Anti-Inflammatory and Analgesic Properties : The synthesis of novel compounds derived from visnaginone and khellinone, structurally related to thieno[3,2-d]pyrimidines, showed promising anti-inflammatory and analgesic activities. These findings indicate the potential of thieno[3,2-d]pyrimidine derivatives in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
4-[[1-[(4-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c1-2-3-4-14-29-25(32)22-11-9-21(10-12-22)18-31-26(33)24-23(13-15-35-24)30(27(31)34)17-20-7-5-19(16-28)6-8-20/h5-8,13,15,21-22H,2-4,9-12,14,17-18H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJRBLLBDIHWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2816724.png)



![3-(3-Methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816728.png)
![1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2816730.png)


![(2Z,NE)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2816735.png)